Glycidol

Polymer Chemistry Copolymerization Kinetics Hyperbranched Polymers

Glycidol (CAS 556-52-5) is a C3 epoxide bearing a primary hydroxyl group (MW 74.08 g/mol, density 1.117 g/mL at 25°C, boiling point 61–62°C at 15 mmHg). This bifunctional architecture—combining a strained oxirane ring with a nucleophilic hydroxyl—defines its reactivity profile and distinguishes it from simpler epoxides such as propylene oxide.

Molecular Formula C3H6O2
Molecular Weight 74.08 g/mol
CAS No. 556-52-5
Cat. No. B123203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidol
CAS556-52-5
Synonyms2-Oxiranemethanol;  2,3-Epoxy-1-propanol;  Oxiranemethanol;  (RS)-Glycidol;  (+/-)-2,3-Epoxy-1-propanol;  (+/-)-Glycidol; 1-Hydroxy-2,3-epoxypropane;  2-(Hydroxymethyl)oxirane;  Epihydrin Alcohol;  Epiol OH;  Glycide;  Glycidyl Alcohol;  NSC 46096;  Oxiran-2-ylme
Molecular FormulaC3H6O2
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESC1C(O1)CO
InChIInChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2
InChIKeyCTKINSOISVBQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Soluble in water, alcohol, and ether
Miscible with water /1.0X10+6 mg/L/
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Glycidol (CAS 556-52-5): Physicochemical and Functional Baseline for Epoxide Procurement


Glycidol (CAS 556-52-5) is a C3 epoxide bearing a primary hydroxyl group (MW 74.08 g/mol, density 1.117 g/mL at 25°C, boiling point 61–62°C at 15 mmHg) [1]. This bifunctional architecture—combining a strained oxirane ring with a nucleophilic hydroxyl—defines its reactivity profile and distinguishes it from simpler epoxides such as propylene oxide [2]. The compound is commercially available in technical (≥85%) to high-purity (≥97%) grades, with specifications varying by supplier [3].

Why Glycidol (556-52-5) Cannot Be Indiscriminately Replaced by Other Epoxides


Substituting glycidol with a generic epoxide (e.g., propylene oxide, epichlorohydrin) or a protected derivative (e.g., glycidyl ether) fundamentally alters reaction outcomes in polymerization, catalysis, and biomolecular modification. The free hydroxyl group of glycidol is not merely a spectator; it actively participates in hydrogen bonding, serves as an initiator or branching site, and dictates regioselectivity and kinetic profiles [1]. Quantitative evidence across multiple domains—copolymerization reactivity ratios [2], enzymatic inhibition potency [3], and CO₂ cycloaddition efficiency [4]—demonstrates that glycidol behaves as a distinct chemical entity, not an interchangeable epoxide. Procurement decisions must therefore be guided by application-specific, comparator-driven performance metrics rather than broad class assumptions.

Quantitative Differentiation of Glycidol (556-52-5) Versus Comparator Epoxides


Copolymerization Reactivity: Glycidol vs. Propylene Oxide, Ethylene Oxide, and Butylene Oxide

In anionic ring-opening copolymerizations, glycidol exhibits substantially higher reactivity ratios than common alkylene oxide comonomers. Under identical conditions (DMSO, cesium alkoxide initiator, 60°C), glycidol's reactivity ratio ranged from 2.34 (with ethylene oxide) to 7.94 (with 1,2-butylene oxide) [1]. This is in stark contrast to the alkylene oxides themselves, whose reactivity ratios decrease from 0.44 (EO) to 0.11 (BO) with increasing alkyl chain length [1]. The data demonstrate that glycidol is preferentially incorporated into the growing polymer chain, a critical factor for controlling branching topology and molecular weight distribution.

Polymer Chemistry Copolymerization Kinetics Hyperbranched Polymers

CO₂ Cycloaddition Efficiency: Glycidol as Substrate and Organocatalyst

Glycidol undergoes CO₂ cycloaddition to form glycerol carbonate with 99% yield within 3 hours under mild conditions (60°C, 1 MPa CO₂, TBAB catalyst) [1]. In a direct comparison under identical conditions, propylene oxide exhibited negligible conversion [1]. Density functional theory (DFT) calculations and ¹H NMR experiments attribute this accelerated reactivity to intermolecular hydrogen bonding involving the free hydroxyl group, which activates the oxirane ring toward nucleophilic attack [1].

Green Chemistry CO₂ Utilization Cyclic Carbonate Synthesis

Irreversible Enzyme Inactivation: Reactivity Ranking Among Epoxides

In a study of irreversible inactivation of yeast glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the relative reactivity of epoxides toward model thiols followed the order: glycidol phosphate > glycidol > propylene oxide [1]. The presence of the hydroxyl group in glycidol significantly enhances its electrophilic reactivity compared to the methyl-substituted propylene oxide. Complete inactivation of the tetrameric enzyme required modification of four sulfhydryl residues per tetramer, and the kinetics indicated that the substituent effect at C-3 parallels aldehyde substrate reactivity [1].

Biochemistry Enzyme Inhibition Covalent Modification

Hemoglobin Adduct Formation: In Vivo Conversion Efficiency vs. Precursors

Glycidol is the direct precursor for the hemoglobin adduct N-(2,3-dihydroxypropyl)valine (diHOPrVal). In vitro, equimolar concentrations of potential precursors showed dramatic differences in adduct formation: glycidol (set as 100% reference) vs. 3-MCPD (17%) vs. epichlorohydrin (0.7%) [1]. In vivo, after 14 days of repeated dosing in mice, the amounts of diHOPrVal produced by epichlorohydrin and 3-MCPD were each <1% of that produced by an equal molar concentration of glycidol [1]. Glyceraldehyde produced only 0.2% of the adduct level relative to glycidol [1].

Toxicology Biomonitoring Adduct Formation

Degree of Branching Control in Hyperbranched Polyglycerol Synthesis

Glycidol functions as a latent cyclic AB₂ monomer in ring-opening multibranching polymerization (ROMBP) [1]. Under slow monomer addition conditions with partially deprotonated TMP initiator, hyperbranched polyglycerols were synthesized with controlled molecular weights (M̄n = 1250–6500 g/mol, corresponding to DPn = 15–83) and exceptionally narrow polydispersity (M̄w/M̄n = 1.13–1.47) [1]. The degree of branching (DB), as determined by ¹³C NMR, ranged from 0.53 to 0.59 [1]. In copolymerization with linear glycidyl ether comonomers, DB could be tailored from 9% to 58% by adjusting the comonomer ratio [2]. In contrast, protected glycidol derivatives (e.g., ethoxyethyl glycidyl ether) undergo linear polymerization, demonstrating that the free hydroxyl is essential for achieving branched topologies [3].

Polymer Chemistry Dendritic Polymers Ring-Opening Polymerization

Enantioselective Kinetic Resolution: Catalyst-Dependent ee Values

Kinetic resolution of racemic glycidol with phenols using chiral β-amino alcohol organocatalysts yields enantiomerically enriched 3-aryloxy-1,2-diols. With catalyst 8 and phenol, an enantiomeric excess (ee) of 65% was achieved [1]. Using catalyst 5 with p-cresol gave 63% ee, and catalyst 10 with p-methoxyphenol gave 58% ee [1]. In contrast, catalyst 9b showed only moderate enantioselectivity (34–48% ee) across all nucleophiles [1].

Asymmetric Catalysis Chiral Synthesis Organocatalysis

Evidence-Backed Application Scenarios for Glycidol (556-52-5) Selection


Synthesis of Hyperbranched Polyglycerols with Controlled Architecture

Glycidol's latent AB₂ character enables ring-opening multibranching polymerization (ROMBP) to yield hyperbranched polyglycerols with controlled molecular weights (M̄n = 1250–6500 g/mol) and narrow polydispersity (M̄w/M̄n = 1.13–1.47) [1]. Copolymerization with glycidyl ethers allows tuning of the degree of branching from 9% to 58% [2]. Protected glycidol derivatives yield linear polymers, confirming that the free hydroxyl is essential for branching [3].

Efficient CO₂ Fixation to Glycerol Carbonate

Glycidol undergoes quantitative conversion (99% yield) to glycerol carbonate within 3 hours at 60°C and 1 MPa CO₂ using TBAB catalyst [4]. Propylene oxide shows negligible conversion under identical conditions, highlighting glycidol's unique self-activation via intermolecular hydrogen bonding [4].

Biomonitoring Standard for Glycidol Exposure via Hemoglobin Adducts

Glycidol serves as the direct reference standard for diHOPrVal hemoglobin adduct formation. In vivo, glycidol produces >100-fold higher adduct levels than equimolar doses of 3-MCPD or epichlorohydrin [5]. This quantitative disparity establishes glycidol as the only valid calibrant for toxicological biomonitoring assays [5].

Asymmetric Synthesis of Chiral β-Blocker Intermediates

Racemic glycidol undergoes kinetic resolution with phenols catalyzed by chiral β-amino alcohols, yielding enantiomerically enriched 3-aryloxy-1,2-diols with ee values up to 65% [6]. These diols are direct precursors to β-blockers such as propranolol, making glycidol a cost-effective entry point to chiral pharmaceutical intermediates [6].

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